molecular formula C8H9FN2O B1438154 4-Fluoro-N-methylbenzohydrazide CAS No. 94401-21-5

4-Fluoro-N-methylbenzohydrazide

Cat. No.: B1438154
CAS No.: 94401-21-5
M. Wt: 168.17 g/mol
InChI Key: RINJRPOTTYANET-UHFFFAOYSA-N
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Description

4-Fluoro-N-methylbenzohydrazide is an organic compound with the molecular formula C8H9FN2O. It is a derivative of benzohydrazide, where a fluorine atom is substituted at the para position of the benzene ring, and a methyl group is attached to the nitrogen atom of the hydrazide group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-N-methylbenzohydrazide can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzoyl chloride with methylhydrazine. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. The final product is typically obtained in high purity through advanced purification techniques, such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluoro-substituted benzoyl derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and are carried out in polar solvents like dimethylformamide.

Major Products Formed

    Oxidation: Fluoro-substituted benzoyl derivatives.

    Reduction: Fluoro-substituted benzylamines.

    Substitution: Various fluoro-substituted aromatic compounds, depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-methylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit or activate specific pathways, leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzohydrazide: Lacks the methyl group on the nitrogen atom.

    N-Methylbenzohydrazide: Lacks the fluorine atom on the benzene ring.

    4-Fluoro-N-ethylbenzohydrazide: Has an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness

4-Fluoro-N-methylbenzohydrazide is unique due to the presence of both the fluorine atom and the methyl group, which confer specific chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group enhances its ability to interact with biological targets. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11(10)8(12)6-2-4-7(9)5-3-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINJRPOTTYANET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663097
Record name 4-Fluoro-N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94401-21-5
Record name 4-Fluoro-N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorobenzoic acid N-methylhydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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